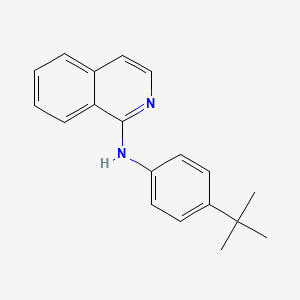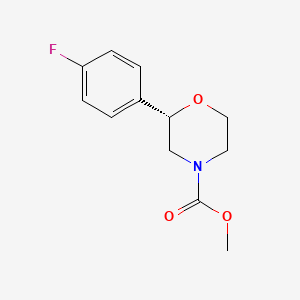
(4S)-4-Methylnon-1-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-4-Methylnon-1-yne is an organic compound characterized by the presence of a triple bond between the first and second carbon atoms in its nonane chain. This compound is notable for its chiral center at the fourth carbon, which gives it specific stereochemical properties. The (4S) configuration indicates that the substituents around the chiral center are arranged in a specific spatial orientation, which can influence the compound’s reactivity and interactions with other molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-Methylnon-1-yne typically involves the use of alkyne coupling reactions. One common method is the Sonogashira coupling, which involves the reaction of an alkyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of chiral catalysts can also be employed to ensure the selective production of the (4S) enantiomer.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The compound can be reduced to form alkanes or alkenes using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the terminal alkyne position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of nonane or nonene.
Substitution: Formation of substituted alkynes or alkenes.
科学的研究の応用
(4S)-4-Methylnon-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules due to its chiral center.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (4S)-4-Methylnon-1-yne exerts its effects is largely dependent on its interactions with other molecules. The presence of the triple bond allows for various addition reactions, while the chiral center can influence the compound’s binding to chiral receptors or enzymes. The molecular targets and pathways involved can vary depending on the specific application, but often involve interactions with nucleophiles or electrophiles in chemical reactions.
類似化合物との比較
(4R)-4-Methylnon-1-yne: The enantiomer of (4S)-4-Methylnon-1-yne, differing only in the spatial arrangement of the substituents around the chiral center.
Non-1-yne: A simpler alkyne without the methyl substitution at the fourth carbon.
4-Methyloct-1-yne: A similar compound with a shorter carbon chain.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring chiral specificity, such as in the synthesis of pharmaceuticals.
特性
CAS番号 |
921756-75-4 |
|---|---|
分子式 |
C10H18 |
分子量 |
138.25 g/mol |
IUPAC名 |
(4S)-4-methylnon-1-yne |
InChI |
InChI=1S/C10H18/c1-4-6-7-9-10(3)8-5-2/h2,10H,4,6-9H2,1,3H3/t10-/m1/s1 |
InChIキー |
UTHILQMCUOEJSI-SNVBAGLBSA-N |
異性体SMILES |
CCCCC[C@H](C)CC#C |
正規SMILES |
CCCCCC(C)CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


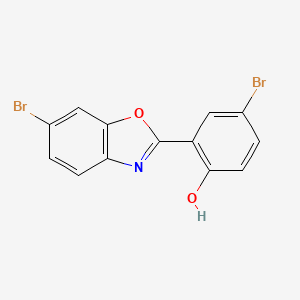
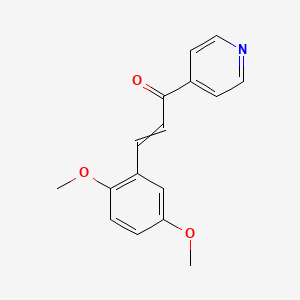
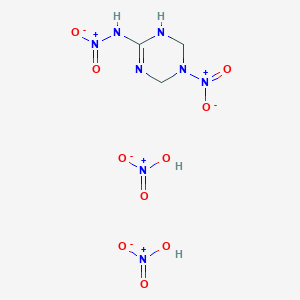
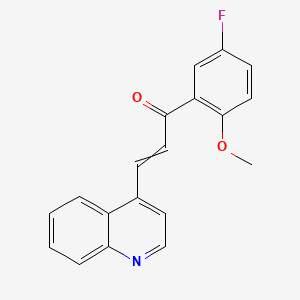
![4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14192826.png)
![3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14192828.png)
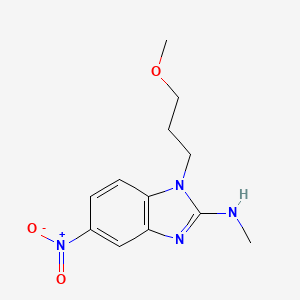

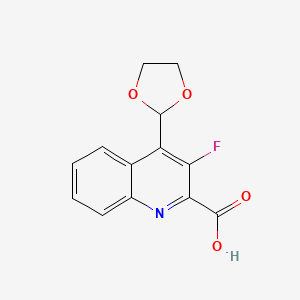
![4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-](/img/structure/B14192849.png)
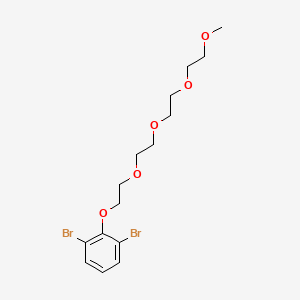
![Pyrido[4,3-c][1,5]naphthyridine](/img/structure/B14192857.png)
